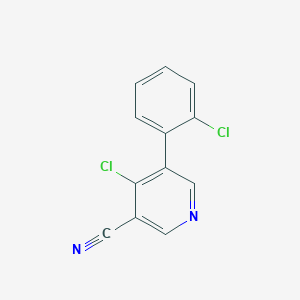

4-Chloro-5-(2-chlorophenyl)nicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H6Cl2N2 |

|---|---|

Molecular Weight |

249.09 g/mol |

IUPAC Name |

4-chloro-5-(2-chlorophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H6Cl2N2/c13-11-4-2-1-3-9(11)10-7-16-6-8(5-15)12(10)14/h1-4,6-7H |

InChI Key |

GFPAAQNGIUYUDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CN=C2)C#N)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Pathways to 4 Chloro 5 2 Chlorophenyl Nicotinonitrile and Its Structural Analogues

Direct Synthesis of 4-Chloro-5-(2-chlorophenyl)nicotinonitrile

The direct synthesis of this compound can be approached through several strategic pathways that aim to construct the substituted pyridine (B92270) ring with the desired functionalities in place. These methods often rely on multicomponent reactions to build the core heterocycle, followed by targeted functionalization.

Multicomponent Condensation Reactions Employing Key Precursors

Multicomponent reactions (MCRs) offer an efficient route to complex molecules in a single step, and they are a cornerstone in the synthesis of substituted pyridines. A plausible approach to the nicotinonitrile core of the target molecule involves the condensation of a chalcone (B49325) or a related α,β-unsaturated ketone with malononitrile (B47326) in the presence of an ammonia source, such as ammonium (B1175870) acetate (B1210297).

For the synthesis of a precursor to this compound, one could envision a multi-step pathway beginning with a chalcone bearing a 2-chlorophenyl group. The general reaction involves the synthesis of 2-amino-4,6-diaryl-nicotinonitriles from the corresponding chalcones, malononitrile, and ammonium acetate in a refluxing solvent like ethanol. While a direct synthesis for the target molecule is not explicitly detailed in the reviewed literature, a hypothetical pathway can be constructed based on established methodologies for analogous compounds.

A potential synthetic route could commence with the synthesis of a pyridin-2-one derivative. This can be achieved through a one-pot multi-component reaction of a β-dicarbonyl compound, an aromatic aldehyde (in this case, 2-chlorobenzaldehyde), ethyl cyanoacetate, and ammonium acetate. This would yield a 4-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative. Subsequent chlorination at the 4-position would be a necessary and challenging step.

Targeted Halogenation Strategies for Pyridine Ring Functionalization

A more direct route to introduce the chloro group at the 4-position often involves the transformation of a precursor molecule. A common strategy in pyridine chemistry is the conversion of a pyridinone to a chloropyridine. For instance, a 4-hydroxynicotinonitrile derivative could be a key intermediate. The synthesis of such an intermediate could potentially be achieved through a Thorpe-Ziegler type cyclization of an appropriate dinitrile precursor.

Once a pyridin-2-one precursor, such as 4-(2-chlorophenyl)-6-substituted-2-oxo-1,2-dihydropyridine-3-carbonitrile, is synthesized, it can be converted to the corresponding 2-chloronicotinonitrile. This is typically achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) ekb.eg. This deoxychlorination reaction is a standard procedure for converting pyridones and pyrimidones into their chloro-analogues ekb.eg.

To obtain the desired 4-chloro substitution pattern, a different precursor would be necessary, likely a 4-hydroxypyridine derivative. The synthesis of 4-chloropyridines can be achieved from the corresponding pyridin-4-ones using reagents like phosphorus oxychloride or thionyl chloride google.com. Therefore, a synthetic strategy could involve the initial construction of a 5-(2-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile, which could then be subjected to chlorination to yield the target compound.

Derivatization and Chemical Transformations of this compound

The presence of multiple reactive sites—the chloro group, the nitrile function, and the two phenyl rings—makes this compound a versatile platform for further chemical modifications.

Functional Group Interconversions on the Nicotinonitrile Core

The chloro and nitrile groups on the nicotinonitrile core are prime targets for functional group interconversions. The chloro group at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of 4-substituted-5-(2-chlorophenyl)nicotinonitrile derivatives. The reactivity of the 4-chloro position is enhanced by the electron-withdrawing nature of the nitrile group and the pyridine nitrogen.

The nitrile group can also undergo various transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group can lead to an aminomethyl group, providing another point for diversification.

| Starting Material | Reagent/Condition | Product | Functional Group Transformation |

| 4-Chloronicotinonitrile derivative | R-NH₂ (amine) | 4-Aminonicotinonitrile derivative | Nucleophilic Aromatic Substitution |

| 4-Chloronicotinonitrile derivative | R-OH (alcohol), base | 4-Alkoxynicotinonitrile derivative | Nucleophilic Aromatic Substitution |

| 4-Chloronicotinonitrile derivative | R-SH (thiol), base | 4-(Thioether)nicotinonitrile derivative | Nucleophilic Aromatic Substitution |

| Nicotinonitrile derivative | H₂O, H⁺ or OH⁻ | Nicotinic acid or Nicotinamide derivative | Hydrolysis |

| Nicotinonitrile derivative | H₂, Catalyst (e.g., Pd/C) | Aminomethylpyridine derivative | Reduction |

Substituent Modifications and Diversification on Phenyl Moieties

The two phenyl rings in the molecule, particularly the 5-(2-chlorophenyl) group, can be subjected to electrophilic aromatic substitution reactions to introduce additional functional groups. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could potentially be employed, although the directing effects of the existing chloro substituent and the pyridine ring would need to be considered to control the regioselectivity of these transformations wikipedia.orgmasterorganicchemistry.com.

Furthermore, the chloro group on the phenyl ring could participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds with aryl or vinyl boronic acids libretexts.orgnih.gov. This would allow for the introduction of a wide variety of substituents at this position, significantly expanding the structural diversity of the resulting compounds.

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenyl derivative |

| Bromination | Br₂, FeBr₃ | Bromo-substituted phenyl derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted phenyl derivative |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | Aryl-substituted phenyl derivative |

Construction of Fused Heterocyclic Systems from this compound Precursors

The 4-chloro-3-cyanopyridine scaffold is an excellent precursor for the synthesis of fused heterocyclic systems. The adjacent chloro and cyano groups can participate in cyclization reactions with various binucleophiles.

For example, reaction with hydrazine (B178648) hydrate can lead to the formation of pyrazolo[3,4-b]pyridine derivatives mdpi.comnih.gov. Similarly, reaction with mercaptoacetic acid derivatives can be used to construct thieno[2,3-b]pyridine systems nih.govnih.gov. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, can also be a viable strategy if a suitable precursor bearing a second nitrile group can be synthesized wikipedia.orgdntb.gov.uaresearchgate.net.

These cyclization reactions significantly increase the molecular complexity and provide access to a diverse range of polycyclic aromatic systems with potential applications in various fields of chemistry.

| Reagent | Fused Heterocyclic System |

| Hydrazine (N₂H₄) | Pyrazolo[3,4-b]pyridine |

| Mercaptoacetic acid ester | Thieno[2,3-b]pyridine |

| Guanidine (B92328) | Pyrido[2,3-d]pyrimidine |

| Amidines | Pyrido[2,3-d]pyrimidine |

Advanced Synthetic Protocols and Catalysis in Nicotinonitrile Chemistry

The construction of the nicotinonitrile core, particularly with a congested substitution pattern as seen in this compound, often involves multi-step sequences. A common approach begins with the synthesis of a pyridinone precursor, which is subsequently chlorinated. For instance, diaryl-3-cyano-1H-pyridinone derivatives can be synthesized and then treated with a chlorinating agent like phosphorus oxychloride to yield the corresponding chloro-substituted nicotinonitriles. chem-soc.si

Another versatile method for constructing substituted pyridines is through multicomponent reactions. One notable example is the synthesis of 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile from (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (a chalcone), malononitrile, and ammonium acetate in refluxing ethanol. nih.gov The resulting 2-aminonicotinonitrile can be a precursor for further derivatization. Similarly, reacting the chalcone with ethyl cyanoacetate and ammonium acetate can yield the corresponding 2-oxo-1,2-dihydropyridine-3-carbonitrile. nih.gov This pyridinone can then be chlorinated, for example using phosphorus oxychloride, to introduce the chloro substituent at the 4-position. nih.gov

Applications of Phase-Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, facilitating reactions between reactants in immiscible phases. wikipedia.orgdalalinstitute.com This technique is particularly advantageous for its mild reaction conditions, enhanced reaction rates, and often, improved yields and selectivity. crdeepjournal.org In the realm of heterocyclic synthesis, PTC offers a green chemistry approach by enabling the use of aqueous and organic solvent systems, thereby reducing the reliance on harsh, anhydrous conditions. wikipedia.org

Phase-transfer catalysts, typically quaternary ammonium or phosphonium salts, function by transporting an anion from an aqueous phase into an organic phase where it can react with an organic substrate. dalalinstitute.com This process of generating a "naked" and highly reactive anion in the organic phase is key to its efficacy.

While specific applications of PTC in the direct synthesis of this compound are not extensively documented in readily available literature, the principles of PTC can be applied to analogous synthetic transformations in pyridine chemistry. For example, in reactions involving the generation of carbanions from active methylene (B1212753) compounds (like arylacetonitriles) for subsequent condensation or cyclization, PTC can be employed to facilitate the deprotonation step using an inorganic base in a biphasic system. This avoids the need for strong, hazardous bases in anhydrous organic solvents. The alkylation of phenylacetonitrile is a classic example of a reaction that benefits significantly from PTC. crdeepjournal.org

The table below illustrates the types of phase-transfer catalysts and their potential applications in reactions relevant to the synthesis of nicotinonitrile precursors.

| Catalyst Type | Example Catalyst | Potential Application in Nicotinonitrile Synthesis |

| Quaternary Ammonium Salts | Benzyltriethylammonium chloride | Knoevenagel condensation of aryl aldehydes with arylacetonitriles |

| Tetrabutylammonium bromide | Nucleophilic substitution reactions on the pyridine ring | |

| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Cyclization reactions requiring a basic catalyst |

| Crown Ethers | 18-Crown-6 | Reactions involving alkali metal salts as bases |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times, often from hours to minutes, and improving product yields. wikipedia.org Microwave irradiation efficiently heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases that can accelerate reaction rates. wikipedia.org This technology has been successfully applied to various reactions, including multicomponent reactions for the synthesis of complex heterocyclic systems.

The Gewald reaction, a multicomponent reaction used to synthesize 2-aminothiophenes, has been shown to benefit from microwave irradiation, leading to improved yields and shorter reaction times. wikipedia.org While the Gewald reaction itself produces thiophenes, these can be valuable intermediates for the synthesis of other heterocyclic systems. The principles of MAOS are broadly applicable to the synthesis of nicotinonitriles. For instance, the condensation reactions involved in forming the pyridine ring, such as the reaction between a chalcone, a nitrile, and a source of ammonia, can be significantly accelerated under microwave conditions.

A study on the synthesis of 2-formimidate-3-carbonitrile derivatives demonstrated a significant rate enhancement with microwave assistance, with reactions completing in minutes compared to hours under conventional heating, and achieving comparable or even higher yields. mdpi.com

The following table summarizes the comparative advantages of microwave-assisted synthesis over conventional heating for reactions analogous to those used in nicotinonitrile synthesis.

| Reaction Type | Conventional Heating Conditions | Microwave-Assisted Conditions | Yield (%) | Reference |

| Synthesis of 2-formimidate-3-carbonitrile derivatives | Solvothermal, hours | 20 minutes | 88-95% | mdpi.com |

| Gewald reaction | 36-40 hours | Shorter reaction times | 25-70% | mdpi.com |

Regioselectivity and Stereoselectivity in Nicotinonitrile Chemical Reactions

The synthesis of specifically substituted nicotinonitriles like this compound requires precise control over the placement of functional groups on the pyridine ring, a concept known as regioselectivity. Furthermore, the presence of a bulky ortho-substituted aryl group at the 5-position introduces the possibility of atropisomerism, a form of axial chirality, which falls under the domain of stereoselectivity.

Regioselectivity in the context of forming a 4,5-disubstituted pyridine ring is a significant challenge. The choice of synthetic strategy and reaction conditions plays a crucial role in determining the final arrangement of substituents. For instance, in multicomponent reactions that build the pyridine ring from acyclic precursors, the regiochemical outcome of the cyclization step is critical. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is a classic method for forming cyclic ketones and can be conceptually related to the cyclization step in some nicotinonitrile syntheses. wikipedia.orgchem-station.combuchler-gmbh.combuchler-gmbh.comyoutube.com The regioselectivity of such cyclizations is governed by the relative stability of the intermediate carbanions and the steric and electronic properties of the substituents.

Stereoselectivity in this context primarily relates to the potential for atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. wikipedia.org In this compound, the single bond connecting the pyridine ring and the 2-chlorophenyl group can have restricted rotation due to the steric hindrance imposed by the ortho-chloro substituent and the substituents on the pyridine ring. If the rotational barrier is high enough, stable, non-interconverting enantiomers (atropisomers) can exist. wikipedia.org The study of atropisomerism is of significant interest in medicinal chemistry, as different atropisomers of a drug can exhibit distinct pharmacological activities. nih.govnih.gov The synthesis of a single atropisomer, or the separation of a racemic mixture, requires stereoselective methods or chiral chromatography. The potential for atropisomerism in 5-aryl nicotinonitriles is an important consideration in their synthesis and characterization, particularly when bulky ortho-substituents are present on the aryl ring. researchgate.netarkat-usa.org

Structure Activity Relationship Sar Analyses for 4 Chloro 5 2 Chlorophenyl Nicotinonitrile Scaffolds

Correlating Substituent Variations with Pharmacological Potency and Selectivity

The pharmacological profile of the 4-Chloro-5-(2-chlorophenyl)nicotinonitrile core can be systematically modulated by introducing various substituents at different positions on both the nicotinonitrile and the phenyl rings. The nature, size, and electronic properties of these substituents can profoundly impact the compound's interaction with its biological target, thereby influencing its potency and selectivity.

While specific SAR data for this compound is not extensively available in publicly accessible literature, general principles from related nicotinonitrile and pyrimidine (B1678525) derivatives can provide valuable inferences. For instance, in a series of 3-cyanopyridine (B1664610) derivatives, the introduction of different functional groups on an appended phenyl ring led to significant variations in their inhibitory activities against various cancer cell lines.

| Substituent on Phenyl Ring | Observed Effect on Activity |

| Methoxy (-OCH3) | Generally beneficial for activity |

| Amino (-NH2) | Variable effects, can enhance potency |

| Bromo (-Br) | Can increase lipophilicity and potency |

| Unsubstituted | Often serves as a baseline for comparison |

This table is illustrative and based on general findings for related nicotinonitrile scaffolds.

The selectivity of these compounds for a specific biological target over others is also a critical aspect of SAR studies. By fine-tuning the substituents, it is possible to enhance the therapeutic index of the lead compound by minimizing off-target effects.

Impact of Halogen Position and Nature on Biological Profiles

Halogen atoms, due to their unique electronic and steric properties, play a crucial role in modulating the biological activity of drug candidates. In the this compound scaffold, the presence and positioning of chlorine atoms are significant determinants of its pharmacological profile.

| Halogen and Position | Potential Impact on Biological Profile |

| 4-Chloro (Nicotinonitrile) | Influences ring electronics and potential for hydrogen bonding. |

| 2-Chloro (Phenyl) | Affects molecular conformation and lipophilicity. |

| Other Halogens (F, Br, I) | Would modulate electronegativity, size, and lipophilicity, leading to different biological activities. |

This table outlines potential impacts based on general principles of medicinal chemistry.

Influence of Aromatic Ring Modifications on Biological Interactions

Modifications to both the nicotinonitrile and the phenyl rings are central to the SAR of this scaffold. The nicotinonitrile ring itself is a privileged scaffold in medicinal chemistry, known to participate in various biological interactions, including hydrogen bonding via the nitrile nitrogen and pi-stacking interactions.

Studies on similar 5-aryl substituted heterocyclic compounds have demonstrated that the nature and position of substituents on the aryl ring can dictate the potency and selectivity of the compound.

Development of SAR Models for Rational Compound Design

The culmination of SAR data allows for the development of predictive models that can guide the rational design of new, more effective compounds. While a specific, validated SAR model for this compound is not publicly documented, the general approach would involve compiling biological activity data for a series of analogs and correlating it with various physicochemical parameters (e.g., logP, pKa, steric parameters) using quantitative structure-activity relationship (QSAR) techniques.

Such models can help in:

Identifying key structural features required for high potency.

Predicting the activity of virtual compounds before their synthesis, thereby saving time and resources.

Guiding the optimization of lead compounds to improve their drug-like properties.

A hypothetical SAR model might suggest that for a particular biological target, a certain degree of lipophilicity is required, coupled with a specific hydrogen bond acceptor at a defined position. This information would then be used to design new analogs with a higher probability of success. The development of robust SAR models is an iterative process, requiring the synthesis and biological evaluation of multiple rounds of compounds to refine the model's predictive power.

Advanced Characterization and Analytical Methodologies for 4 Chloro 5 2 Chlorophenyl Nicotinonitrile

Spectroscopic Fingerprinting Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)

Spectroscopic methods are fundamental in elucidating the molecular structure of 4-Chloro-5-(2-chlorophenyl)nicotinonitrile by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For this compound, ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the 2-chlorophenyl substituent. The chemical shifts and coupling patterns of these signals are indicative of their electronic environment and spatial relationships.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the characteristic downfield shift for the nitrile carbon (C≡N) and the carbons bonded to chlorine atoms. More advanced 2D-NMR experiments like COSY, HSQC, and HMBC can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms. eurjchem.com

Illustrative NMR Data (Expected Chemical Shift Ranges)

| Nucleus | Position | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Pyridine Ring Protons | δ 7.5 - 9.0 |

| ¹H | Chlorophenyl Ring Protons | δ 7.2 - 7.8 |

| ¹³C | Nitrile Carbon (C≡N) | δ 115 - 120 |

| ¹³C | Aromatic Carbons | δ 120 - 160 |

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, a key feature is the sharp absorption band for the nitrile group (C≡N). chem-soc.sievitachem.com The IR spectrum would also display characteristic absorptions for the aromatic C-H, C=C, and C=N bonds, as well as the C-Cl bonds. chem-soc.si

Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N (Nitrile) | Stretching | ~2223 |

| C=C / C=N (Aromatic) | Stretching | 1400 - 1600 |

| C-Cl (Chloro-aryl) | Stretching | 1000 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy analyzes the electronic transitions within a molecule. In a suitable solvent, the conjugated system of this compound, comprising the pyridine and chlorophenyl rings, would exhibit characteristic absorption maxima (λ_max). researchgate.net This technique is particularly useful for quantitative analysis and for monitoring reactions.

Single Crystal X-ray Diffraction for Precise Solid-State Structural Elucidation

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. While specific crystallographic data for this compound is not widely published, analysis of structurally similar nicotinonitrile derivatives allows for informed hypotheses about its solid-state conformation.

It is anticipated that steric hindrance between the ortho-substituted chlorophenyl group and the pyridine ring would force a non-planar conformation. The dihedral angle between the planes of the two aromatic rings is a critical parameter that would be precisely determined by this technique. Such an analysis would also provide exact measurements of bond lengths and angles, confirming the molecular geometry.

Hypothesized Geometric Parameters

| Parameter | Hypothesized Value | Basis |

|---|---|---|

| Molecular Conformation | Non-planar | Steric Hindrance |

| Pyridine-Phenyl Dihedral Angle | ~40–50° | Analogous Structures |

| Bond Length (C≡N) | ~1.15 Å | Analogous Structures |

Mass Spectrometric Identification and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to assess its purity. The compound has a monoisotopic mass of 247.990804 Da. chemspider.com

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two chlorine atoms. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a characteristic cluster of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate intensity ratio of 9:6:1, providing strong evidence for the presence of two chlorine atoms. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Expected Molecular Ion Cluster in Mass Spectrometry

| Ion | Isotopic Composition | Expected m/z | Relative Intensity (%) |

|---|---|---|---|

| [M]⁺ | C₁₂H₆³⁵Cl₂N₂ | ~248 | 100 (9) |

| [M+2]⁺ | C₁₂H₆³⁵Cl³⁷ClN₂ | ~250 | ~66 (6) |

| [M+4]⁺ | C₁₂H₆³⁷Cl₂N₂ | ~252 | ~11 (1) |

Chromatographic Separation and Analysis Protocols

Chromatographic techniques are paramount for the separation of this compound from reaction byproducts and starting materials, as well as for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. A typical protocol would involve a reversed-phase setup, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. rsc.org Detection is commonly achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance. rsc.org The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. rsc.org

Example HPLC Protocol

| Parameter | Condition |

|---|---|

| Technique | Reversed-Phase HPLC |

| Column | C18 (e.g., 5 µm, 4.6 x 150 mm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) rsc.org |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis/DAD at λ_max |

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be employed, particularly for assessing volatile impurities. The compound would be separated based on its boiling point and interaction with the GC column's stationary phase before being detected and identified by the mass spectrometer.

Computational Chemistry and Theoretical Approaches for 4 Chloro 5 2 Chlorophenyl Nicotinonitrile Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery and materials science for estimating the strength of interaction, or binding affinity, between the ligand and the target.

The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the receptor. These are then scored based on a function that approximates the free energy of binding. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

For 4-chloro-5-(2-chlorophenyl)nicotinonitrile, molecular docking could be employed to predict its binding affinity to various biological targets. For instance, in studies of related nicotinonitrile derivatives, these simulations have been used to predict anticancer activity. A pertinent example is the DFT-QSAR (Density Functional Theory - Quantitative Structure-Activity Relationship) study on 2-amino-4-(4-chlorophenyl)nicotinonitrile, a structurally similar compound. This study reported a binding energy of -8.9 kcal/mol with the MCF-7 breast cancer cell receptor, indicating a strong and favorable interaction. It has been noted in such studies that the presence of electron-withdrawing groups, like the chlorine atoms in this compound, can enhance binding affinity.

Table 1: Illustrative Molecular Docking Data for an Analogous Nicotinonitrile Compound

| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) |

| 2-Amino-4-(4-chlorophenyl)nicotinonitrile | MCF-7 | -8.9 |

This data is for a structurally related compound and serves to illustrate the type of information gained from molecular docking simulations.

Quantum Chemical Calculations for Electronic Structure and Photophysical Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are used to investigate the electronic structure and properties of molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and photophysical behavior.

Density Functional Theory (DFT) is a widely used method for calculating the ground-state electronic properties of molecules. Key parameters derived from DFT calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of these frontier orbitals and their energy gap (HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting how a molecule will interact with other charged or polar species.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, which is essential for understanding their absorption and emission of light (photophysical properties).

For this compound, DFT calculations would likely reveal a significant HOMO-LUMO gap, suggesting moderate reactivity. The electron-withdrawing nature of the two chlorine atoms and the nitrile group would influence the electron density distribution across the pyridine (B92270) and phenyl rings. DFT-QSAR models for similar dihydropyridine (B1217469) derivatives have shown that a lower HOMO-LUMO gap (less than 4 eV) correlates with higher anticancer bioactivity.

Table 2: Hypothesized Electronic Properties from DFT Calculations Based on Analogues

| Property | Predicted Value/Characteristic | Significance |

| HOMO-LUMO Gap | ~3.5 - 4.0 eV | Suggests moderate chemical reactivity and stability. |

| Molecular Electrostatic Potential | Electron-rich regions near the nitrile nitrogen; electron-deficient areas on the pyridine ring. | Guides prediction of intermolecular interactions. |

These values are hypothesized based on computational studies of analogous nicotinonitrile derivatives.

In Silico Prediction of Reactivity Pathways and Conformational Preferences

Computational methods are also invaluable for exploring the dynamic behavior of molecules, including their reactivity and conformational landscapes.

Reactivity Pathways: Theoretical calculations can model reaction mechanisms, identify transition states, and calculate activation energies. For this compound, this could involve predicting its susceptibility to nucleophilic substitution at the chloro-substituted positions or cycloaddition reactions involving the nitrile group. The resonance structures of the molecule would show delocalization of the nitrile's π-electrons into the pyridine ring, while the chlorine atoms would stabilize any negative charge through inductive withdrawal, influencing its reaction pathways.

Conformational Preferences: A molecule's three-dimensional shape (conformation) is critical to its function, especially its ability to bind to a receptor. Due to steric hindrance between the ortho-substituted chlorophenyl group and the pyridine ring, this compound is expected to adopt a non-planar conformation. The dihedral angle between the pyridine and phenyl rings is a key parameter describing this twist. Studies on structurally similar compounds suggest this angle could be significant, potentially in the range of 40-50°. Conformational analysis, often performed using molecular mechanics or DFT, can identify the lowest energy (most stable) conformations and the energy barriers between them.

Table 3: Predicted Conformational and Reactivity Characteristics

| Feature | Predicted Characteristic | Rationale |

| Conformation | Non-planar | Steric hindrance between the 2-chlorophenyl group and the pyridine ring. |

| Dihedral Angle (Pyridine-Phenyl) | ~40-50° | Based on analysis of structurally analogous compounds. |

| Primary Reactivity | Susceptible to nucleophilic substitution | Influenced by electron-withdrawing groups. |

Future Directions and Emerging Research Avenues for 4 Chloro 5 2 Chlorophenyl Nicotinonitrile in Academic Discovery

Potential for Novel Therapeutic Target Identification and Validation

The inherent biological promiscuity of the nicotinonitrile core suggests that 4-Chloro-5-(2-chlorophenyl)nicotinonitrile could serve as a valuable chemical probe for identifying and validating novel therapeutic targets. Nicotinonitrile derivatives have been reported to possess anticancer, anti-inflammatory, antimicrobial, and molluscicidal properties. nih.govnih.govworldnewsnaturalsciences.com This diverse activity profile indicates that the core structure can interact with multiple biological pathways, making it an ideal starting point for target discovery campaigns.

Future research can focus on using this compound as a parent compound to create focused libraries of analogues. By systematically modifying the substituents on both the pyridine (B92270) and phenyl rings, researchers can modulate the compound's electronic and steric properties to fine-tune its interaction with specific biological targets. For instance, derivatives of related structures have shown activity against human adenovirus (HAdV) and G-protein-coupled receptors like GPR119, highlighting the potential to uncover entirely new therapeutic applications. nih.govnih.gov

A tiered screening approach, beginning with broad phenotypic assays followed by more specific target-based assays, could elucidate the compound's mechanism of action. Techniques such as chemical proteomics, where the molecule is modified with a reactive group to covalently label its binding partners in a cellular lysate, could directly identify protein targets. Validating these newly identified targets would be the subsequent step, potentially opening up new avenues for treating a range of diseases.

Table 1: Potential Therapeutic Areas for Nicotinonitrile Scaffold Derivatives

| Therapeutic Area | Observed Activity in Analogs | Potential Research Direction for this compound |

|---|---|---|

| Oncology | Cytotoxic effects against various cancer cell lines (e.g., lung, colon, breast). nih.govnih.gov | Exploration as an inhibitor of novel cancer-related kinases or protein-protein interactions. |

| Infectious Diseases | Antibacterial and antiviral (e.g., HAdV) properties. worldnewsnaturalsciences.comnih.govresearchgate.net | Development as a scaffold for novel anti-infective agents targeting drug-resistant pathogens. |

| Inflammation | Anti-inflammatory properties noted in cyanopyridines. nih.gov | Investigation of its role in modulating inflammatory pathways, such as cytokine signaling. |

| Metabolic Diseases | Related pyridone structures act as GPR119 agonists for potential diabetes treatment. nih.gov | Screening against a panel of metabolic targets to identify new mechanisms for managing metabolic disorders. |

Advancements in Green Chemistry Principles for Scalable Synthesis

The scalability and environmental impact of chemical synthesis are critical considerations in modern research. Future work on this compound should prioritize the development of green and sustainable synthetic routes. Traditional methods for synthesizing nicotinonitrile derivatives often rely on harsh reagents, such as phosphorus oxychloride (POCl₃), and require multi-step procedures that generate significant waste. nih.gov

One promising direction is the refinement of one-pot, multicomponent reactions (MCRs). MCRs are inherently more atom-economical and efficient, as they combine multiple starting materials in a single step to form a complex product, reducing the need for intermediate purification and minimizing solvent usage. nih.govnih.gov The synthesis of related nicotinonitriles has been achieved through the condensation of an aldehyde, an active methylene (B1212753) compound, and a ketone in the presence of a catalyst like ammonium (B1175870) acetate (B1210297). nih.gov

Further advancements could involve:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of related glycoside derivatives. researchgate.net

Novel Catalysis: Exploring novel catalytic systems, such as metal-free catalysts or biocatalysts (enzymes), could replace toxic heavy metals and operate under milder conditions.

Benign Solvents: Replacing traditional organic solvents with greener alternatives like water, ethanol, or supercritical fluids would significantly reduce the environmental footprint of the synthesis.

Table 2: Comparison of Synthetic Approaches for Nicotinonitrile Derivatives

| Parameter | Conventional Synthesis (e.g., using POCl₃) | Potential Green Synthesis (e.g., MCR) |

|---|---|---|

| Principle | Stepwise formation and chlorination. | One-pot convergence of multiple components. nih.govnih.gov |

| Reagents | Often involves hazardous reagents like POCl₃/PCl₅. nih.gov | Utilizes simpler, less hazardous starting materials. |

| Solvents | Often requires anhydrous, volatile organic solvents. | Can be adapted for greener solvents like ethanol. nih.gov |

| Energy | Typically requires prolonged heating under reflux. nih.gov | Can be accelerated with energy-efficient methods like microwave irradiation. researchgate.net |

| Waste | Generates stoichiometric amounts of waste from reagents and multiple steps. | High atom economy, minimal byproducts. |

Integration with High-Throughput Screening Platforms for Compound Library Exploration

The structural framework of this compound is an ideal scaffold for combinatorial chemistry and subsequent high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds against specific biological targets, making it a cornerstone of modern drug discovery. eddc.sgresearchgate.net

By leveraging the synthetic methodologies discussed previously, a large and diverse library of derivatives can be generated from the this compound core. The key is to introduce chemical diversity at various positions. For example, the 2-chlorophenyl group could be replaced with other substituted aryl or heteroaryl rings, and the chlorine atom at the 4-position of the pyridine ring could be substituted with other functional groups via nucleophilic substitution.

These compound libraries, often containing thousands of unique but structurally related molecules, can be formatted in microtiter plates for automated screening. thermofisher.com HTS platforms can employ a variety of assay readouts, including fluorescence, luminescence, and absorbance, to identify "hits"—compounds that modulate the activity of a target protein or pathway. eddc.sg The integration of the synthetic potential of the this compound scaffold with HTS capabilities provides a powerful engine for discovering new lead compounds for a multitude of therapeutic targets. ku.edulifechemicals.com

Table 3: Illustrative Combinatorial Library from the Core Scaffold

| Scaffold Position | Core Structure | R¹ Substituent (Example Variations) | R² Substituent (Example Variations) |

|---|---|---|---|

| Modification Points | 4-Chloro-5-(R¹ -phenyl)nicotinonitrile-R² | 2-fluoro, 3-methoxy, 4-trifluoromethyl | -NH₂, -OH, -SCH₃, small heterocycles |

| Example 1 | This compound | 2-chloro (parent) | -Cl (parent) |

| Example 2 | Derivative A | 3-methoxy | -Cl (parent) |

| Example 3 | Derivative B | 2-chloro (parent) | -NH₂ |

| Example 4 | Derivative C | 4-trifluoromethyl | -OH |

Development of Advanced Delivery Systems for Targeted Molecular Research

To delve deeper into the molecular mechanisms of this compound, advanced chemical tools derived from the parent molecule are required. This area of research focuses not on clinical formulations but on creating modified versions of the compound to facilitate fundamental biological studies.

One key avenue is the synthesis of chemical probes for target identification and visualization. This can be achieved by:

Affinity-Based Probes: Incorporating a photo-reactive group (e.g., a benzophenone (B1666685) or diazirine) and an enrichment tag (e.g., biotin) into the molecule. Upon UV irradiation in the presence of cell lysates, the probe will covalently bind to its target protein, which can then be isolated using the biotin (B1667282) tag and identified by mass spectrometry.

Fluorescent Labeling: Conjugating a fluorophore to a non-essential position on the this compound molecule. This allows for real-time visualization of the compound's subcellular localization and trafficking using fluorescence microscopy, providing insights into its site of action.

"Click" Chemistry Handles: Introducing a bio-orthogonal handle, such as an alkyne or azide (B81097) group. This allows the molecule to be tagged in situ with a reporter molecule (like a fluorophore or biotin) via a "click" reaction, a highly specific and efficient chemical ligation.

These advanced molecular tools are invaluable for deconvoluting complex biological pathways and precisely identifying how and where a small molecule exerts its effects within a cell.

Table 4: Chemical Modifications for Molecular Research Applications

| Modification Type | Chemical Moiety Added | Research Application |

|---|---|---|

| Photoaffinity Labeling | Benzophenone, Diazirine, Biotin | Covalent capture and identification of direct protein binding partners. |

| Fluorescent Probing | Fluorophore (e.g., BODIPY, Rhodamine) | Live-cell imaging to determine subcellular localization and dynamics. |

| Bio-orthogonal Tagging | Terminal Alkyne or Azide | In-situ labeling for target identification and pull-down experiments ("click" chemistry). |

| Controlled Activation | Photolabile Caging Group | Spatiotemporal control over compound activity; release is triggered by light. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.